molecular formula C10H15N3O B2977167 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1367676-20-7

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B2977167
CAS No.: 1367676-20-7
M. Wt: 193.25
InChI Key: GKYFQDYHMOONMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves several steps, typically starting with the formation of the pyrazole ring followed by its attachment to the piperidinone structure. Common synthetic routes include:

Industrial production methods may involve optimized versions of these synthetic routes to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidinone ring may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Piperidinone: A piperidine ring with a carbonyl group.

    Pyrazolyl-piperidines: Compounds with both pyrazole and piperidine rings.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYFQDYHMOONMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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